4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide
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Overview
Description
4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide is a complex organic compound with a molecular formula of C18H24N2O4S2. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzamide structure, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid with 2-(phenylsulfanyl)ethylamine under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group results in sulfone derivatives, while reduction of a nitro group yields an amine .
Scientific Research Applications
4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group and morpholine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(morpholin-4-ylsulfonyl)benzamide: Shares a similar core structure but lacks the phenylsulfanyl group.
4-methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the benzamide structure.
Uniqueness
4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide is unique due to the presence of both the morpholine ring and the phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets .
Properties
Molecular Formula |
C20H24N2O4S2 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(2-phenylsulfanylethyl)benzamide |
InChI |
InChI=1S/C20H24N2O4S2/c1-16-7-8-17(15-19(16)28(24,25)22-10-12-26-13-11-22)20(23)21-9-14-27-18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,21,23) |
InChI Key |
RKZAQAGISKADIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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